

# 6-O-Caffeoylarbutin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 6-O-Caffeoylarbutin

Cat. No.: B180488

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to **6-O-Caffeoylarbutin**, a natural phenolic glycoside with significant potential in dermatological and pharmaceutical applications.

## Chemical Structure and Properties

**6-O-Caffeoylarbutin** is a derivative of arbutin where a caffeoyl group is attached at the 6-position of the glucose moiety. This structural modification enhances its biological activity compared to its parent compound, arbutin.

Chemical Identifiers[1]

Identifier	Value
IUPAC Name	[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
CAS Number	136172-60-6
Molecular Formula	C21H22O10
Molecular Weight	434.4 g/mol
SMILES	<chem>C1=CC(=CC=C1O)O[C@H]2--INVALID-LINK--COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O"&gt;C@@HO</chem>
InChI	InChI=1S/C21H22O10/c22-12-3-5-13(6-4-12)30-21-20(28)19(27)18(26)16(31-21)10-29-17(25)8-2-11-1-7-14(23)15(24)9-11/h1-9,16,18-24,26-28H,10H2/b8-2+/t16-,18-,19+,20-,21-/m1/s1
InChIKey	OONDLKCAZJZRCW-CTPWMPFQSA-N

## Physicochemical Properties

Property	Value	Source
Physical Description	Powder	[2]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[2]
Melting Point	Data not available for 6-O-Caffeoylarbutin. The isomer 2-O-Caffeoylarbutin has a melting point of 165 °C.[3]	N/A
pKa	Data not available	N/A

## Spectroscopic Data

While several studies confirm the structural elucidation of **6-O-Caffeoylarbutin** using NMR spectroscopy, the specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift data were not available in the reviewed literature.<sup>[4]</sup> LC-MS/MS data is available, showing a precursor ion  $[\text{M-H}]^-$  at  $m/z$  433.1137.<sup>[1]</sup>

## Biological Activity

**6-O-Caffeoylarbutin** exhibits potent biological activities, primarily as a tyrosinase inhibitor and an antioxidant, making it a compound of interest for applications in skin lightening and protection against oxidative stress.

### Enzyme Inhibition

Enzyme	Inhibition Type	IC50 Value ( $\mu\text{M}$ )	Source
Mushroom Tyrosinase (Monophenolase)	Competitive	$1.114 \pm 0.035$	
Mushroom Tyrosinase (Diphenolase)	Competitive	$95.198 \pm 1.117$	
$\alpha$ -Glucosidase	-	$38.38 \pm 1.84 \mu\text{g/mL}$	[5]
Pancreatic Lipase	-	$97.56 \pm 7.53 \mu\text{g/mL}$	[5]

### Antioxidant Activity

Assay	IC50 Value	Source
DPPH Radical Scavenging	Not explicitly quantified in the provided results, but noted to have the highest capacity compared to other isolated compounds.	[5]
ABTS Radical Scavenging	Not explicitly quantified in the provided results, but noted to have the highest capacity compared to other isolated compounds.	[5]
Mitochondrial Lipid Peroxidation Inhibition	86.4% decrease in TBARS at 0.1mM	[6]

#### Cytotoxicity

Cell Line	IC50 Value (µM)	Source
A375 (Human Melanoma)	313.001	
HaCaT (Human Keratinocyte)	>400	

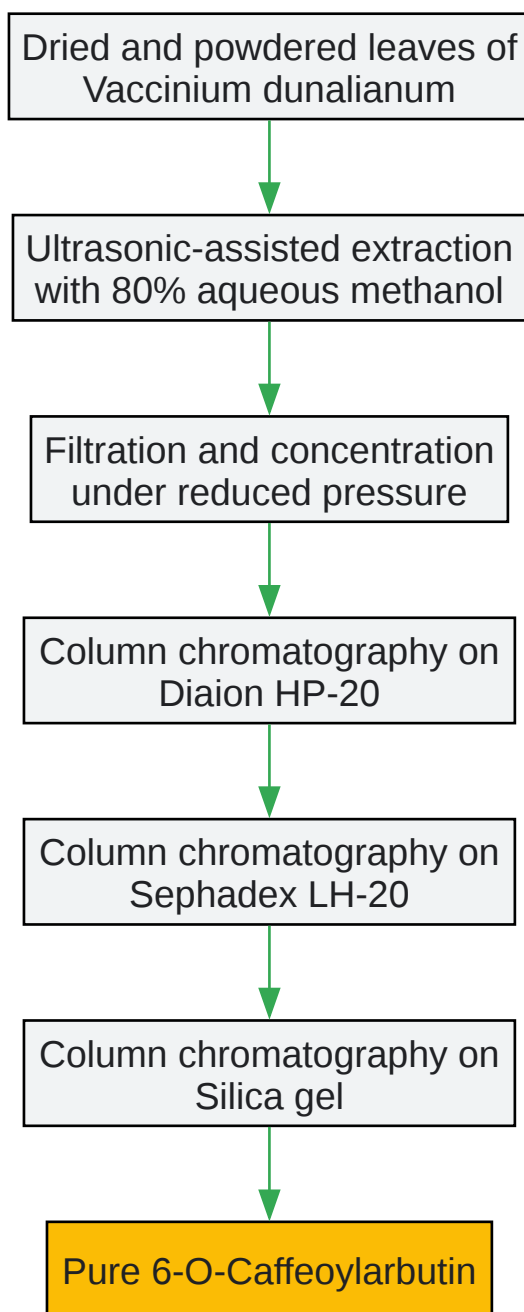
## Experimental Protocols

The following are detailed methodologies for key experiments related to the isolation and biological evaluation of **6-O-Caffeoylarbutin**.

### Isolation of 6-O-Caffeoylarbutin from Vaccinium dunalianum

This protocol is adapted from methodologies described for the isolation of phenolic compounds from plant materials.[4]

#### Workflow for Isolation



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Caption: Isolation workflow for **6-O-Caffeoylarbutin**.

Detailed Steps:

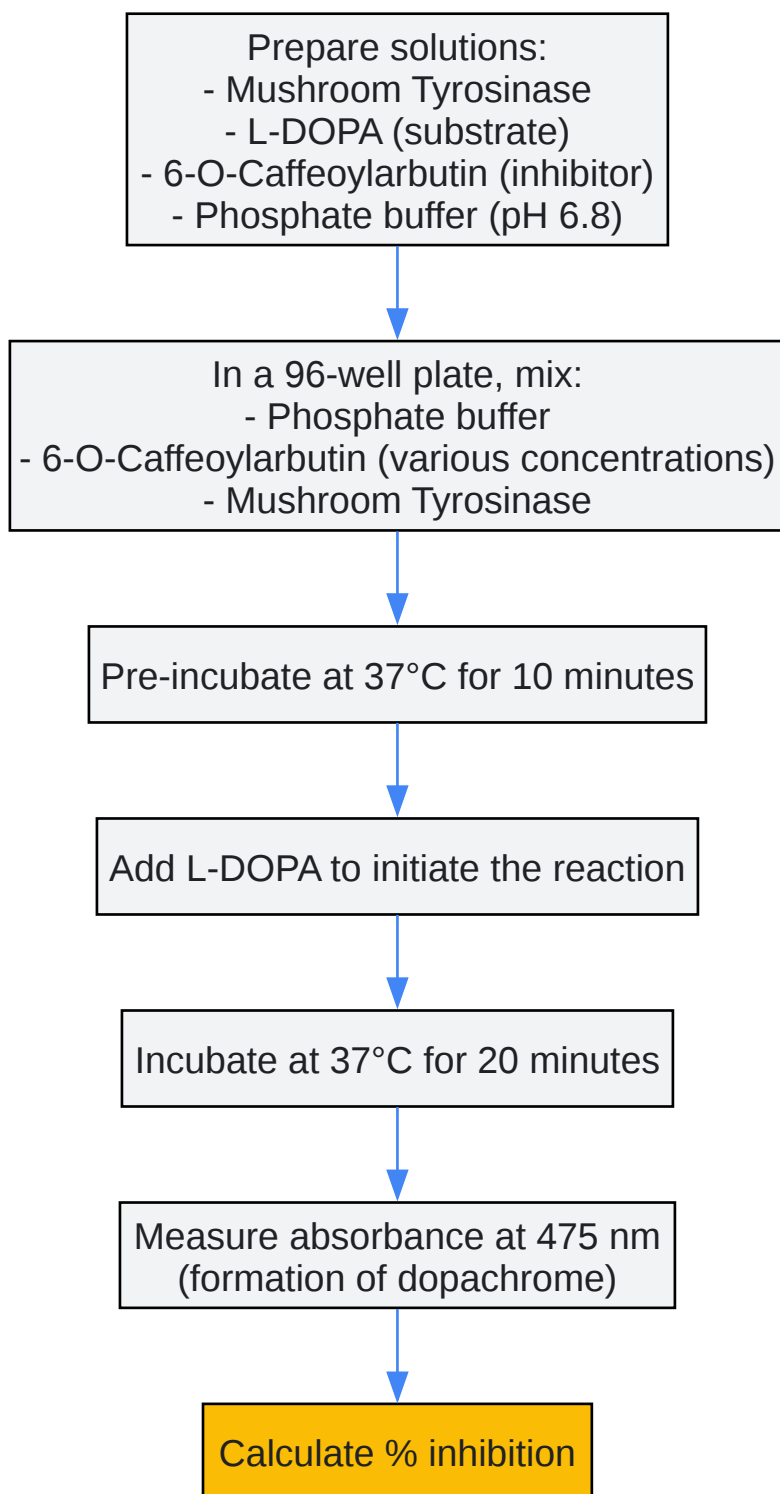
- Plant Material Preparation: Air-dry the leaves of *Vaccinium dunalianum* at room temperature and grind them into a fine powder.

- **Extraction:** Extract the powdered leaves with 80% aqueous methanol using an ultrasonic bath. Perform the extraction multiple times to ensure maximum yield.
- **Concentration:** Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
- **Column Chromatography (Diaion HP-20):** Subject the crude extract to column chromatography on a Diaion HP-20 resin. Elute with a gradient of methanol in water to perform initial fractionation.
- **Column Chromatography (Sephadex LH-20):** Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent.
- **Column Chromatography (Silica Gel):** Perform final purification on a silica gel column using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield pure **6-O-Caffeoylarbutin**.
- **Structure Elucidation:** Confirm the structure of the isolated compound using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS.

## Mushroom Tyrosinase Inhibition Assay

This protocol is a standard method for assessing the inhibitory effect of compounds on mushroom tyrosinase activity.[\[7\]](#)[\[8\]](#)

### Experimental Workflow



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Caption: Workflow for tyrosinase inhibition assay.

Detailed Steps:

- Reagent Preparation:
  - Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8).
  - Prepare a stock solution of L-DOPA in 50 mM phosphate buffer (pH 6.8).
  - Prepare various concentrations of **6-O-Caffeoylarbutin** in a suitable solvent (e.g., DMSO).
- Assay Procedure:
  - In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the **6-O-Caffeoylarbutin** solution.
  - Pre-incubate the mixture at 37°C for 10 minutes.
  - Initiate the reaction by adding 20 µL of L-DOPA solution.
  - Incubate the reaction mixture at 37°C for 20 minutes.
- Measurement:
  - Measure the absorbance at 475 nm using a microplate reader.
  - A control is run without the inhibitor.
- Calculation:
  - Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] * 100$

## Cellular Melanin Content Assay in B16F10 Cells

This protocol describes the quantification of melanin content in B16F10 melanoma cells after treatment with **6-O-Caffeoylarbutin**.<sup>[9][10]</sup>

Detailed Steps:

- Cell Culture and Treatment:

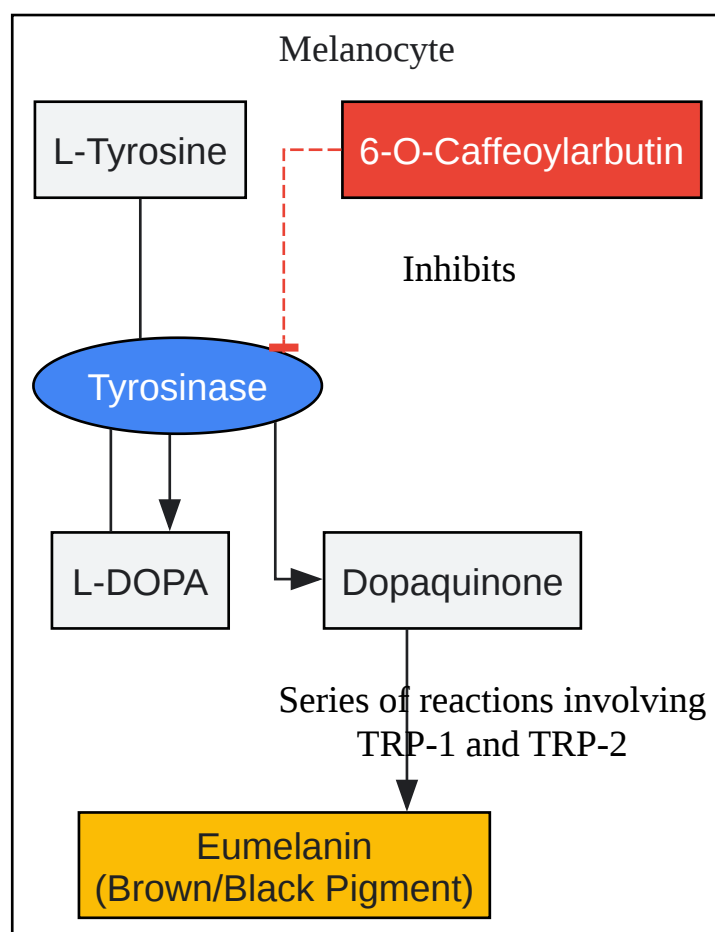


- Seed B16F10 cells in a 6-well plate at a density of  $1 \times 10^5$  cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **6-O-Caffeoylarbutin** for 72 hours. Alpha-melanocyte-stimulating hormone ( $\alpha$ -MSH) can be used as a positive control for melanogenesis stimulation.[\[11\]](#)
- Cell Lysis:
  - Wash the cells with phosphate-buffered saline (PBS).
  - Lyse the cells by adding 1 N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.[\[11\]](#)
- Measurement:
  - Measure the absorbance of the lysate at 405 nm using a microplate reader.
- Normalization:
  - Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
  - Normalize the melanin content to the total protein content to account for differences in cell number.

## Signaling Pathway

**6-O-Caffeoylarbutin** exerts its depigmenting effect by inhibiting tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway.

Melanin Synthesis Pathway and Inhibition by **6-O-Caffeoylarbutin**



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Caption: Inhibition of the melanin synthesis pathway by **6-O-Caffeoylarbutin**.

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